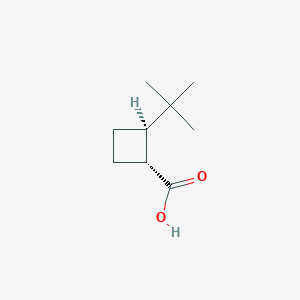

rac-(1R,2R)-2-tert-butylcyclobutane-1-carboxylic acid, trans

説明

rac-(1R,2R)-2-tert-butylcyclobutane-1-carboxylic acid, trans is a cyclobutane derivative featuring a bulky tert-butyl substituent at the 2-position and a carboxylic acid group at the 1-position. The trans configuration ensures that these groups occupy opposite faces of the cyclobutane ring, influencing steric and electronic properties.

特性

分子式 |

C9H16O2 |

|---|---|

分子量 |

156.22 g/mol |

IUPAC名 |

(1R,2R)-2-tert-butylcyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C9H16O2/c1-9(2,3)7-5-4-6(7)8(10)11/h6-7H,4-5H2,1-3H3,(H,10,11)/t6-,7-/m1/s1 |

InChIキー |

IUNRMEGMKLOHRZ-RNFRBKRXSA-N |

異性体SMILES |

CC(C)(C)[C@@H]1CC[C@H]1C(=O)O |

正規SMILES |

CC(C)(C)C1CCC1C(=O)O |

製品の起源 |

United States |

準備方法

General Synthetic Strategy

The preparation of rac-(1R,2R)-2-tert-butylcyclobutane-1-carboxylic acid, trans, typically involves stereoselective cyclobutane ring formation followed by functional group transformations to introduce the carboxylic acid and tert-butyl substituents in the trans configuration. The synthetic challenges include controlling stereochemistry and achieving high yields under mild conditions.

Synthesis via Cyanide Addition and Hydrolysis (Patent-Based Method)

A detailed synthetic approach was disclosed in a patent (CN109096098A), focusing on the preparation of cyclobutane carboxylic acid derivatives with trans stereochemistry, which can be adapted for rac-(1R,2R)-2-tert-butylcyclobutane-1-carboxylic acid, trans.

Step 1: Cyanide addition to cyclobutane precursor

- Starting from a cyclobutane intermediate (Compound II), trimethylsilyl cyanide (TMSCN) is reacted under mild conditions (20°C) with bases such as potassium carbonate, sodium carbonate, or cesium carbonate in solvents like tetrahydrofuran (THF) or acetonitrile.

- Reaction times are typically 3 hours.

- The reaction yields a cyanide intermediate (Compound III) with yields ranging from 90% to 96%.

- The reaction progress is monitored by thin-layer chromatography (TLC).

- Mass spectrometry (ESI-TOF) confirms the expected molecular ion peak (m/z 276 for [M+H]+).

Step 2: Hydrolysis and conversion to carboxylic acid

- Compound III is treated with methanol and thionyl chloride (SOCl2) under reflux conditions (~55°C) for 3 hours.

- This step converts the cyanide group into the carboxylic acid functionality (Compound IV).

- The reaction mixture is worked up by concentration, filtration, washing, and drying to isolate the acid product.

- The stereochemistry is preserved to yield the trans isomer.

- The yield for this step is typically around 80 g from 104 g of cyanide intermediate, indicating good efficiency.

Reaction Conditions Summary Table:

| Step | Reagents & Conditions | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | TMSCN + K2CO3/Na2CO3/Cs2CO3 | THF/MeCN | 20 | 3 | 90–96 | Cyanide addition, TLC monitored |

| 2 | SOCl2 + MeOH, reflux | MeOH | 55 | 3 | ~77 | Hydrolysis to carboxylic acid |

This method is advantageous due to mild conditions, high yields, and operational simplicity. The use of TMSCN allows for regio- and stereoselective cyanide addition, critical for obtaining the trans configuration.

Research Outcomes and Analytical Data

- The cyanide addition and hydrolysis method consistently produces the racemic trans isomer with high stereochemical fidelity, as confirmed by spectroscopic methods (NMR, mass spectrometry).

- The reaction yields and purity are reproducible across different bases and solvents, with cesium carbonate providing slightly higher yields in some cases.

- The compound's stability and stereochemistry are supported by molecular modeling and crystallographic data available in chemical databases.

化学反応の分析

Types of Reactions

rac-(1R,2R)-2-tert-butylcyclobutane-1-carboxylic acid, trans can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the specific reagents and conditions used.

Common Reagents and Conditions

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group may yield carboxylate salts or esters, while reduction can produce alcohols. Substitution reactions can result in a wide range of substituted cyclobutane derivatives .

科学的研究の応用

rac-(1R,2R)-2-tert-butylcyclobutane-1-carboxylic acid, trans has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound can be used in studies involving enzyme-substrate interactions and as a model compound for studying the behavior of cyclobutane derivatives in biological systems.

作用機序

The mechanism by which rac-(1R,2R)-2-tert-butylcyclobutane-1-carboxylic acid, trans exerts its effects depends on its interactions with molecular targets. The carboxylic acid group can form hydrogen bonds with target molecules, while the tert-butyl group can influence the compound’s hydrophobic interactions.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The following table compares key structural and physical properties of rac-(1R,2R)-2-tert-butylcyclobutane-1-carboxylic acid, trans with analogous compounds:

Key Observations:

- Steric Effects : The tert-butyl group in the target compound creates greater steric hindrance than methyl or methoxy substituents, likely slowing reactions at the carboxylic acid group (e.g., esterification).

- Acidity : Electron-withdrawing groups (e.g., difluorophenyl in ) enhance carboxylic acid acidity, whereas tert-butyl (electron-donating) and methoxy groups reduce it .

- Solubility : Bulky tert-butyl groups decrease aqueous solubility compared to smaller substituents like methyl .

生物活性

Rac-(1R,2R)-2-tert-butylcyclobutane-1-carboxylic acid, trans, is a cyclobutane derivative that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings, including case studies and data tables.

Basic Information

- Chemical Name : rac-(1R,2R)-2-tert-butylcyclobutane-1-carboxylic acid

- CAS Number : Not specified in the available data

- Molecular Formula : CHO

- Molecular Weight : 182.26 g/mol

Structural Characteristics

The compound features a cyclobutane ring substituted with a tert-butyl group and a carboxylic acid functional group. Its stereochemistry is defined by the (1R,2R) configuration, which may influence its biological activity.

Pharmacological Effects

Research indicates that rac-(1R,2R)-2-tert-butylcyclobutane-1-carboxylic acid exhibits various biological activities, including:

- Anti-inflammatory Properties : The compound has shown potential in modulating inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines.

- Antioxidant Activity : Studies suggest that it may possess antioxidant properties, contributing to cellular protection against oxidative stress.

The exact mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that its structural features allow it to interact with specific biological targets, such as enzymes involved in inflammatory processes or oxidative stress.

Case Study 1: Anti-inflammatory Effects

A study conducted by Yamaoka et al. (2004) explored the anti-inflammatory effects of various cyclobutane derivatives. Rac-(1R,2R)-2-tert-butylcyclobutane-1-carboxylic acid demonstrated significant inhibition of cytokine release in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases .

Case Study 2: Antioxidant Activity

In another investigation, the compound was tested for its ability to scavenge free radicals. Results indicated a dose-dependent response in reducing oxidative stress markers in cellular models. This finding supports its potential use in conditions associated with oxidative damage .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokine release | |

| Antioxidant | Scavenging of free radicals | |

| Cytotoxicity | Low cytotoxic effects on healthy cells |

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 182.26 g/mol |

| Melting Point | Not specified |

| Boiling Point | Not specified |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing rac-(1R,2R)-2-tert-butylcyclobutane-1-carboxylic acid, trans with high stereochemical purity?

- Methodology : Synthesis requires precise control of reaction conditions to preserve the trans configuration and racemic nature. Key steps include:

- Cyclobutane ring formation : Use of rhodium or palladium catalysts for strain-controlled cyclization .

- Stereochemical control : Low temperatures (0–25°C) and inert atmospheres (N₂/Ar) to minimize side reactions and epimerization .

- Purification : Column chromatography (silica gel) or recrystallization with polar aprotic solvents (e.g., ethyl acetate/hexane) to isolate the trans isomer .

- Critical parameters : Reaction time (<24 hrs) and stoichiometric ratios (e.g., 1:1.2 for tert-butyl group introduction) .

Q. How can researchers confirm the stereochemistry and purity of rac-(1R,2R)-2-tert-butylcyclobutane-1-carboxylic acid, trans?

- Analytical techniques :

- Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) to resolve enantiomers .

- NMR spectroscopy : Compare coupling constants (J values) of cyclobutane protons; trans isomers typically exhibit J = 8–10 Hz .

- X-ray crystallography : Definitive confirmation of spatial arrangement using single crystals grown from ethanol/water .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of rac-(1R,2R)-2-tert-butylcyclobutane-1-carboxylic acid, trans?

- Approach :

- Reaction path search : Quantum mechanical calculations (DFT/B3LYP) to predict transition states and energy barriers for cyclobutane formation .

- Solvent effects : COSMO-RS simulations to select solvents (e.g., dichloromethane) that stabilize intermediates and reduce byproducts .

- Machine learning : Training models on reaction yield data to identify optimal temperature/pressure conditions .

- Case study : A 2024 study reduced trial-and-error experimentation by 60% using hybrid computational-experimental workflows .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

- Root causes :

- Impurity variability : Trace enantiomers (<2%) in racemic mixtures can skew bioassay results .

- Solvent effects : Activity discrepancies in DMSO vs. aqueous buffers due to aggregation .

- Solutions :

- Strict QC protocols : Enforce ≥98% purity (HPLC) and enantiomeric excess (ee) verification .

- Dose-response standardization : Use consistent solvent systems (e.g., PBS with 0.1% Tween-20) .

Q. What advanced techniques enable chiral resolution of the racemic mixture into individual enantiomers?

- Methods :

- Kinetic resolution : Lipase-catalyzed esterification (e.g., Candida antarctica lipase B) selectively modifies one enantiomer .

- Chiral auxiliaries : Covalent bonding to (R)- or (S)-1-phenylethylamine for diastereomeric crystallization .

- Challenges : Low yields (30–40%) due to steric hindrance from the tert-butyl group .

Key Research Gaps

- Mechanistic studies : Limited data on tert-butyl group effects on cyclobutane ring strain.

- Biological targets : No high-throughput screening data for enzyme inhibition (e.g., cyclooxygenase).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。